molecular formula C13H15NO2 B2838342 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde CAS No. 944893-93-0

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde

Cat. No. B2838342
CAS RN: 944893-93-0
M. Wt: 217.268
InChI Key: DBDHZMFJCLYUMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with a suitably substituted benzene ring. The pyrrolidin-1-yl group could potentially be added via a nucleophilic substitution reaction, and the aldehyde groups could be introduced using an oxidation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic center to the molecule. The pyrrolidin-1-yl group is a saturated heterocycle, which means it is likely to adopt a puckered conformation. The aldehyde groups are polar and may participate in hydrogen bonding .


Chemical Reactions Analysis

This compound, due to its functional groups, could be involved in a variety of chemical reactions. The aldehyde groups are particularly reactive and could undergo reactions such as nucleophilic addition or oxidation. The pyrrolidin-1-yl group could potentially participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde groups would increase its solubility in polar solvents. The compound is likely to have a relatively high molecular weight due to the presence of multiple heavy atoms .

Scientific Research Applications

Novel Synthesis Methods

Research has developed innovative synthesis methods for compounds related to 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde. For example, a study outlined a convenient route for synthesizing 3-substituted and 3,4-disubstituted pyrrole-2,5-dicarbaldehydes, highlighting the versatility of pyrrole derivatives in organic synthesis (Cadamuro et al., 1996). This method emphasizes the compound's role as a precursor in synthesizing complex molecules, underlining its importance in synthetic chemistry.

Intermediates in Drug Synthesis

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde serves as a critical intermediate in the synthesis of small molecule anticancer drugs. A method for its high-yield synthesis has been established, indicating its significance in the development of new therapies (Zhang et al., 2018). This underscores the compound's potential in pharmacological research, especially in designing drugs targeting cancer.

Molecular Structure Studies

Studies on related molecules have provided insights into their molecular structure and properties, which are essential for understanding the chemical behavior of 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde derivatives. For instance, research on the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate offers valuable information on coordination chemistry and potential applications in catalysis and materials science (Shearer, Twiss, & Wade, 1980).

Catalysis and Organic Transformations

The compound and its derivatives have been studied for their roles in catalytic processes and organic transformations. For example, research into palladacycles with spiro chelate rings from ligands with an indole core demonstrates the compound's utility in catalysis, particularly in Suzuki-Miyaura coupling and allylation of aldehydes (Singh et al., 2017). This highlights the compound's contribution to developing more efficient and selective catalytic processes.

Future Directions

Future studies could aim to synthesize this compound and study its properties in more detail. If it’s intended to be a drug, it would be important to study its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

4-methyl-6-pyrrolidin-1-ylbenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-6-13(14-4-2-3-5-14)12(9-16)7-11(10)8-15/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDHZMFJCLYUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde

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